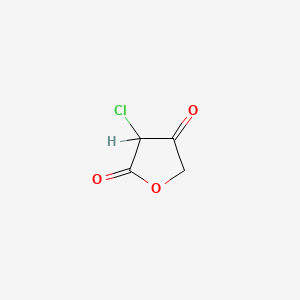

3-Chloro-2,4(3H,5H)-furandione

Descripción

Significance in Contemporary Chemical and Biochemical Research

Emergence in Environmental and Biological Studies (e.g., disinfection by-products)

A comprehensive review of scientific literature does not currently indicate that this compound has emerged as a significant compound in environmental and biological studies, specifically as a disinfection by-product (DBP). While a class of related furanone compounds has been identified as DBPs formed during the chlorination of water, there is a lack of specific research identifying this compound itself as a contaminant formed through this process.

Research on disinfection by-products has largely focused on other chlorinated furanones, such as the potent mutagen "MX" (3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone). These studies have detailed the formation of such compounds from the reaction of chlorine with natural organic matter present in water sources. However, similar detailed research findings and data tables regarding the formation, occurrence, or biological relevance of this compound as a disinfection by-product are not presently available in published scientific literature.

Therefore, its significance in the context of environmental and biological studies related to water disinfection appears to be minimal to non-existent based on current scientific understanding. Its primary documented role remains in the field of synthetic chemistry.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-chlorooxolane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClO3/c5-3-2(6)1-8-4(3)7/h3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJEJYZZJYYNADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C(C(=O)O1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400070, DTXSID80900973 | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_19 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80900973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.52 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4971-55-5 | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4971-55-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4(3H,5H)-Furandione, 3-chloro | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Chloro-2,4(3H,5H)-furandione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloro 2,4 3h,5h Furandione and Its Analogs

Established Synthetic Routes

Established synthetic routes for 3-chloro-2,4(3H,5H)-furandione and its analogs often involve multi-step sequences or one-pot reactions utilizing readily available precursors. These methods have been refined over time to improve yields and simplify procedures.

Multi-step Synthesis Strategies

Multi-step syntheses provide a reliable approach to constructing the this compound core. A common strategy involves the acylation of a malonic ester followed by cyclization and subsequent chlorination. For instance, the synthesis of tetronic acid, the parent compound, can be achieved from diethyl α-(chloroacetyl)malonate. This intermediate is prepared by the acylation of diethyl malonate with chloroacetyl chloride. Treatment of diethyl α-(chloroacetyl)malonate with a base like triethylamine induces cyclization to form ethyl 2-ethoxy-4,5-dihydro-4-oxofuran-3-carboxylate, which can then be converted to tetronic acid. Subsequent chlorination would yield the desired this compound.

Another multi-step approach involves the oxidation and chlorination of furan (B31954) derivatives. For example, the synthesis of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid), a related analog, can be achieved from furfural. This process typically involves oxidation of furfural followed by chlorination. A detailed investigation has shown that the oxidation of furfural with manganese dioxide in the presence of hydrochloric acid is a two-step reaction. Initially, 4-chloro-5-hydroxy-2(5H)-furanone is formed, and upon further heating, this intermediate is converted to mucochloric acid along with a small amount of 3-chloro-5-hydroxy-2(5H)-furanone. monash.edunih.gov

The following table summarizes a representative multi-step synthesis for a furanone analog:

| Step | Reactants | Reagents/Conditions | Product |

| 1 | Furfural | MnO₂, HCl | 4-Chloro-5-hydroxy-2(5H)-furanone |

| 2 | 4-Chloro-5-hydroxy-2(5H)-furanone | Heat (60-80 °C) | 3,4-Dichloro-5-hydroxy-2(5H)-furanone |

One-Pot Reaction Approaches

One-pot reactions offer a more efficient alternative to multi-step syntheses by minimizing purification steps and reducing reaction times. A notable one-pot synthesis for tetronic acid derivatives involves a tandem transesterification and Dieckmann cyclization. This method utilizes aryl- or heteroarylacetic acid esters and hydroxyacetic acid esters, which are treated with a base such as potassium tert-butoxide to yield the corresponding tetronic acids. organic-chemistry.org While this approach has been successful for various substituted tetronic acids, its direct application for the synthesis of this compound would require a subsequent chlorination step.

Precursors and Reaction Conditions

The choice of precursors is critical for the successful synthesis of this compound and its analogs. Common starting materials include:

Diethyl malonate: A versatile precursor that can be acylated and cyclized.

Chloroacetyl chloride: Used as an acylating agent to introduce the chloroacetyl group.

Furfural: A renewable feedstock that can be converted to furanone derivatives through oxidation and halogenation.

Chloroacetic acid: A potential precursor for one-pot syntheses.

Reaction conditions for these syntheses vary depending on the specific route. Key parameters include the choice of solvent, base, temperature, and reaction time. For instance, the cyclization of diethyl α-(chloroacetyl)malonate is typically carried out in the presence of a non-nucleophilic base like triethylamine. The oxidation of furfural often requires strong oxidizing agents and acidic conditions. The Dieckmann cyclization for tetronic acid synthesis is performed under basic conditions, with potassium tert-butoxide being a common choice.

Emerging Synthetic Techniques

Recent advancements in synthetic chemistry have led to the development of more sustainable and efficient methods for the synthesis of this compound and its analogs. These emerging techniques focus on the use of catalysts and adherence to the principles of green chemistry.

Catalytic Methods in this compound Synthesis

Catalytic methods offer several advantages, including increased reaction rates, higher selectivity, and milder reaction conditions. In the context of furanone synthesis, various catalysts have been employed. For example, the chlorination of the furanone ring can be achieved using N-chlorosuccinimide (NCS) as the chlorinating agent, often in the presence of a catalyst to enhance reactivity and selectivity. commonorganicchemistry.com Lewis acids, such as zinc chloride, have been used to catalyze the chlorination of the hydroxyl group in furanone derivatives using thionyl chloride. nih.gov

Furthermore, phase-transfer catalysts have been utilized in the sulfonation of 5-alkoxy-3,4-dihalo-2(5H)-furanones, demonstrating the potential of catalytic systems to facilitate reactions on the furanone core. Research into the direct catalytic C-H chlorination of the furan-2,4-dione ring system is an active area of investigation, which could provide a more direct and atom-economical route to this compound.

The following table highlights some catalytic approaches used in the synthesis of furanone derivatives:

| Reaction Type | Catalyst | Reagents | Substrate |

| Chlorination | Zinc Chloride | Thionyl Chloride | 5-Hydroxy-furanone derivative |

| Sulfonation | Phase-Transfer Catalyst | Sodium benzenesulfinates | 5-Alkoxy-3,4-dihalo-2(5H)-furanone |

| Aromatic Chlorination | Thiourea | N-Chlorosuccinimide | Aromatic compounds |

Green Chemistry Approaches for Sustainable Production

Green chemistry principles are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the synthesis of this compound and its analogs, this includes the use of environmentally benign solvents, renewable starting materials, and energy-efficient reaction conditions.

The use of "green solvents" such as water, ionic liquids, and supercritical carbon dioxide is being explored for the synthesis of heterocyclic compounds. monash.educurtin.edu.au For instance, the synthesis of some heterocyclic compounds has been successfully carried out in aqueous media, which is a significant improvement over traditional organic solvents. curtin.edu.au The use of furfural, a bio-based chemical derived from agricultural waste, as a precursor for furanone synthesis is another example of a green chemistry approach.

Moreover, the development of catalytic methods, as discussed in the previous section, aligns with the principles of green chemistry by reducing the need for stoichiometric reagents and often allowing for milder reaction conditions. Future research will likely focus on combining these approaches to develop highly sustainable and efficient synthetic routes to this compound and its derivatives.

Derivatization Strategies of Halogenated Furandiones

Halogenated furandiones, such as this compound and its close analog mucochloric acid (3,4-dichloro-5-hydroxy-2(5H)-furanone), are highly reactive molecules. Their reactivity stems from the presence of labile halogen atoms, a conjugated carbonyl group, and, in the case of mucochloric acid, a reactive hydroxyl group. These features make them amenable to a variety of derivatization strategies.

Introduction of New Functional Groups

The introduction of new functional groups onto the halogenated furanone scaffold is primarily achieved through nucleophilic substitution reactions. The chlorine atom at the C3 position of this compound and the halogens at the C3 and C4 positions of dihalofuranones are susceptible to displacement by a wide range of nucleophiles.

N-Nucleophiles: Amines, amino acids, and other nitrogen-containing compounds readily react with halogenated furandiones. For instance, the reaction of 3,4,5-trihalogeno-2(5H)-furanone with aziridine leads to the substitution of the chlorine atoms at the C4 and C5 positions. google.com Similarly, 3,4,5-trichloro-2(5H)-furanone reacts with sodium azide in a methanolic solution, resulting in the substitution of the chlorine atom at the C4 position. researchgate.net

O-Nucleophiles: Phenols and their derivatives are effective nucleophiles for the substitution of groups on the furanone ring. The 5-methyl carbonates of mucochloric acid (MCA) and mucobromic acid (MBA) react with substituted phenols to yield 5-phenoxy derivatives in high yields. google.com

S-Nucleophiles: Aromatic thiols can be coupled with mucochloric acid under acidic conditions to furnish 5-thiosubstituted derivatives. nih.gov

The following table summarizes some examples of nucleophilic substitution reactions on halogenated furanones:

| Nucleophile | Position of Substitution | Product Type | Reference |

| Amines | C4, C5 | Amino-furanones | google.com |

| Sodium Azide | C4 | Azido-furanones | researchgate.net |

| Phenols | C5 | Phenoxy-furanones | google.com |

| Aromatic Thiols | C5 | Thio-furanones | nih.gov |

Modifications at the Furanone Ring

Beyond simple substitution, the furanone ring itself can undergo significant modifications, leading to the formation of different heterocyclic systems. These transformations often involve reactions with bifunctional nucleophiles.

For example, the reaction of mucochloric acid or its 5-aryl derivatives with hydrazine or its derivatives in acidic aqueous solutions at elevated temperatures results in the transformation of the 2(5H)-furanone ring into 4,5-dihalogeno-3(2H)-pyridazinones in satisfactory yields. researchgate.net Another notable transformation is the synthesis of 3,4-dichloro-5-hydroxy-1H-pyrrol-2(5H)-one, achieved by treating 3,4,5-trichloro-2(5H)-furanone with ammonium (B1175870) hydroxide or 3,4-dichloro-5-methoxy-2-(5H)-furanone with ammonia. researchgate.net

Stereoselective Synthesis of Chiral Derivatives

The development of stereoselective methods for the synthesis of chiral furanone derivatives is of great interest due to the prevalence of such motifs in biologically active molecules. Several strategies have been employed to achieve enantiocontrol in the synthesis of substituted furandiones.

One common approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. For instance, the racemate of mucochloric acid can be separated by forming diastereomers with chiral alcohols like L-menthol or D-borneol. researchgate.net This strategy allows for the isolation of enantiomerically pure starting materials for further derivatization. The synthesis of optically active sulfur-containing 2(5H)-furanone derivatives has been achieved using stereochemically pure 5-(l)-menthyloxy- or 5-(l)-bornyloxy-2(5H)-furanones. mdpi.com

Catalytic asymmetric synthesis represents a more efficient approach, where a small amount of a chiral catalyst is used to generate a large quantity of an enantiomerically enriched product. Catalytic asymmetric aldol reactions have been extensively investigated for the enantioselective C-C bond formation to construct chiral γ-butenolides. acs.org For example, the enantioselective vinylogous aldol reaction of halogenated furanones with α-ketoesters can be catalyzed by tryptophan-derived bifunctional catalysts. acs.orgnih.gov

Another strategy is to utilize the chiral pool , which involves using readily available enantiopure natural products as starting materials. wikipedia.org Carbohydrates, for example, can serve as precursors for the synthesis of chiral furan derivatives. researchgate.netresearcher.life

The following table provides an overview of stereoselective synthesis strategies for furanone derivatives:

| Strategy | Description | Example | Reference |

| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry. | Use of L-menthol to separate diastereomers of mucochloric acid. | researchgate.net |

| Catalytic Asymmetric Synthesis | Use of a chiral catalyst to induce enantioselectivity. | Tryptophan-derived catalyst for vinylogous aldol reactions of halogenated furanones. | acs.orgnih.gov |

| Chiral Pool Synthesis | Use of enantiopure natural products as starting materials. | Synthesis of chiral furans from carbohydrates. | researchgate.netresearcher.life |

Scale-Up Considerations for Research and Specialized Applications

The transition from laboratory-scale synthesis to larger-scale production for research and specialized applications presents several challenges that need to be carefully addressed. These considerations are particularly pertinent for highly reactive and potentially hazardous compounds like this compound and its analogs.

Process Safety: Halogenated furandiones and their precursors can be toxic and corrosive. A thorough understanding of the reaction thermodynamics, potential for runaway reactions, and the toxicity of all reagents, intermediates, and products is crucial. For instance, mucochloric acid is known to be a genotoxin. researchgate.net Therefore, appropriate containment measures, personal protective equipment (PPE), and emergency procedures must be in place.

Reaction Conditions: The optimization of reaction parameters such as temperature, pressure, reaction time, and solvent choice is critical for a safe, efficient, and reproducible process. For the synthesis of mucochloric acid, a continuous process has been developed that involves reacting furfural with chlorine in an aqueous hydrochloric acid solution at elevated temperatures. google.com Continuous flow reactors can offer advantages in terms of heat and mass transfer, safety, and process control compared to batch reactors, especially for exothermic reactions.

Raw Material Sourcing and Purity: The availability, cost, and purity of starting materials are significant factors in scale-up. For example, the synthesis of mucochloric acid often utilizes furfural, which is derived from biomass. google.com The consistency of the raw material quality can impact the yield and purity of the final product.

Work-up and Purification: The isolation and purification of the desired product on a larger scale can be challenging. Crystallization is often the preferred method for purification at scale due to its efficiency and cost-effectiveness. The continuous production of mucochloric acid, for instance, involves cooling the reaction mixture to precipitate the product. google.com The choice of solvents for extraction and crystallization needs to be carefully evaluated based on safety, environmental impact, and efficiency.

Waste Management: The generation of hazardous waste is a major concern in chemical synthesis. The development of a green and sustainable process involves minimizing waste, using less hazardous solvents, and developing methods for waste treatment or recycling. The mother liquor from the crystallization of mucochloric acid can be reintroduced into the reaction zone for further processing, thus reducing waste. google.com

Regulatory Compliance: For specialized applications, particularly those related to pharmaceuticals or agrochemicals, adherence to Good Manufacturing Practices (GMP) and other regulatory requirements is essential. This includes thorough documentation of all procedures, quality control of raw materials and products, and validation of the manufacturing process.

Chemical Reactivity and Mechanistic Studies of 3 Chloro 2,4 3h,5h Furandione

Electrophilic and Nucleophilic Reactions of the Furanone Ring

The furanone ring in 3-Chloro-2,4(3H,5H)-furandione possesses multiple reactive sites that can engage in both electrophilic and nucleophilic reactions. The electron-withdrawing effects of the carbonyl groups and the chlorine atom render the carbon atoms of the ring electrophilic and thus susceptible to attack by nucleophiles.

Reactions at the Carbonyl Centers

The two carbonyl groups at the C2 and C4 positions are primary sites for nucleophilic attack. The partial positive charge on these carbon atoms makes them attractive to electron-rich species. While specific studies on this compound are not extensively detailed in the provided search results, the reactivity of analogous 2(5H)-furanones suggests that these centers can undergo reactions typical of ketones and lactones. For instance, they can be targeted by reducing agents, organometallic reagents, and other nucleophiles, leading to ring-opening or modification of the carbonyl functionality.

Reactions at the Halogenated Position

The chlorine atom at the C3 position is a key functional group that significantly influences the reactivity of the molecule. It can be displaced by various nucleophiles through a nucleophilic substitution reaction. Studies on related dihalo-2(5H)-furanones demonstrate that the halogen atoms are labile and can be substituted by a range of nucleophiles, including S-nucleophiles, O-nucleophiles, and N-nucleophiles. For instance, reactions with mercaptans, phenols, and amines have been observed in similar structures. mdpi.comnih.gov

Hydrolytic Stability and Degradation Pathways

The stability of this compound in aqueous environments is a critical aspect of its chemical profile, with pH being a major determinant of its fate.

pH-Dependent Isomerization and Hydrolytic Degradation

In aqueous solutions, related furanone derivatives, such as 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), are known to undergo pH-dependent isomerization and hydrolytic degradation. nih.govnih.gov At physiological pH, MX exists predominantly in an open-ring form. nih.gov This suggests that this compound may also exhibit a pH-dependent equilibrium between its cyclic and a potential open-chain form, which would influence its stability and reactivity. The hydrolysis of the lactone ring is a likely degradation pathway, which can be accelerated under basic or acidic conditions. For a related compound, MX, the half-life in water at pH 8 and 23°C is reported to be 6 days, indicating a gradual degradation process. nih.gov

Influence of Environmental Factors on Stability (e.g., light, heat)

The stability of furanone compounds can also be affected by environmental factors such as light and heat. While specific data on the photodegradation of this compound is not available, theoretical studies on the thermal decomposition of 2(3H) and 2(5H) furanones indicate that heating can lead to isomerization and decomposition into smaller molecules. atu.ie These studies suggest that thermal stress could induce ring-opening and subsequent fragmentation of the furanone core.

Reactivity with Biological Macromolecules and Biomolecules

The reactivity of halogenated furanones with biological macromolecules is an area of toxicological interest. The electrophilic nature of these compounds allows them to react with nucleophilic sites in proteins and DNA.

For the related compound MX, it has been shown to react with the amino groups of nucleobases, leading to N-alkenylation. mdpi.comnih.gov This reaction is believed to be responsible for its cytotoxic effects. mdpi.com Furthermore, MX has been found to induce DNA damage, specifically single-strand breaks, in mammalian cells. nih.gov The presence of serum proteins was observed to have a minor reducing effect on the DNA damage caused by MX, suggesting a potential for reaction with proteins. nih.gov While these findings are for a structurally related compound, they highlight the potential for this compound to interact with and modify biological macromolecules.

Table of Reaction Types and Participating Moieties

| Reaction Type | Attacking Species (Example) | Site of Reaction on Furanone Ring | Resulting Product Type (General) |

| Nucleophilic Substitution | Mercaptans, Phenols, Amines | Halogenated Position (C3) | Substituted Furanone |

| Nucleophilic Addition | Grignard Reagents, Hydrides | Carbonyl Centers (C2, C4) | Ring-opened or reduced products |

| Hydrolysis | Water/Hydroxide | Lactone linkage | Ring-opened carboxylic acid |

| Reaction with Biomolecules | Amino groups in proteins/DNA | Electrophilic centers | Adducts with macromolecules |

Interaction with DNA and Nucleosides

Direct experimental studies detailing the interaction of this compound with DNA and nucleosides are not extensively documented. However, research on related 3,4-dihalo-5-hydroxy-2(5H)-furanones, like mucochloric acid (MCA), provides significant insights into potential reaction mechanisms.

These furanone derivatives can exist in equilibrium between their cyclic form and an open-chain aldehyde form. In the presence of bases, this equilibrium shifts towards the acyclic form, which is highly reactive towards nucleophiles. nih.gov The open-chain form reacts with nucleosides that possess amino groups, such as adenosine and cytidine. nih.govmdpi.com This interaction proceeds through a multi-step reaction cascade involving the alkylation of the exocyclic amino groups of the nucleobases, ultimately leading to the formation of 2-chloro-2-propenal derivatives. mdpi.com This N-alkenylation reaction is considered a key mechanism for the genotoxic effects observed for compounds like MCA. mdpi.com

Similarly, the potent bacterial mutagen 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) has been shown to induce DNA single-strand breaks and form alkali-labile sites in various mammalian cell lines. nih.gov

Table 1: Reactivity of Mucochloric Acid (MCA) with Nucleobases

| Reactant | Target Nucleobase(s) | Reaction Type | Resulting Product Class |

|---|

Reactions with Proteins and Peptides

Specific data on the reactions of this compound with proteins and peptides are scarce. However, the reactivity of the furanone ring structure, particularly in related compounds like mucochloric acid (MCA), with N-nucleophiles suggests a high potential for interaction with amino acid residues in proteins.

Studies on MCA demonstrate its reactivity with various primary and secondary amines, including amino acids. nih.gov The reaction pathway is highly dependent on the reaction conditions. For instance, treating MCA with amino acid esters under reductive conditions results in the formation of lactams of 4-amino-2,3-dichloro-buten-2-oic acid. nih.gov The proposed mechanism involves the reaction of the furanone's acyclic form with the primary amino group of the amino acid to form an imine, which is subsequently reduced and cyclizes to yield the final lactam product. nih.gov

Table 2: General Reactivity of Mucochloric Acid (MCA) with Amino Groups

| Reactant | N-Nucleophile | Conditions | Product Type |

|---|---|---|---|

| Mucochloric Acid (MCA) | Primary/Secondary Aliphatic Amines | Aprotic Solvents | 5-Amino derivatives |

| Mucochloric Acid (MCA) | Primary Aryl/Heteroaryl Amines | Polar Solvents | 4-Amino derivatives (via Michael-type addition-elimination) |

Atmospheric Chemical Transformations and Environmental Fate

Furanoids, the class of compounds to which this compound belongs, are recognized as reactive volatile organic compounds (VOCs) that can influence atmospheric chemistry. acs.org Once emitted, they react with major atmospheric oxidants, leading to the formation of secondary pollutants. acs.org

Reaction with Atmospheric Oxidants (e.g., OH radicals, NO3 radicals)

The primary gas-phase loss process for furanoids in the atmosphere is through reaction with hydroxyl (OH) radicals during the day and nitrate (NO3) radicals at night. acs.org The reaction kinetics of furan (B31954) and its alkylated derivatives with OH radicals often exhibit a negative temperature dependence, suggesting that the dominant reaction pathway is the addition of the OH radical to the furan ring. whiterose.ac.uknih.govresearchgate.net

While specific rate coefficients for this compound are not available, the atmospheric lifetimes of furanoids are determined by their reactivity with these oxidants. acs.org For example, recent studies suggest that furanoids can account for a significant portion (10–25%) of the total reactivity with OH and NO3 radicals within biomass burning plumes. acs.org The presence of the chlorine atom and carbonyl groups on the this compound ring is expected to influence its reaction rates with these oxidants compared to simpler furans.

Table 3: Example Atmospheric Lifetimes of Selected Furanoids

| Furanoid Compound | Oxidant | Assumed Oxidant Concentration | Estimated Atmospheric Lifetime |

|---|---|---|---|

| Furan | OH radical | 1 x 10^6 molecules cm⁻³ | ~14 - 53 hours |

| 2-Furfuraldehyde | NO3 radical | 5 x 10^8 molecules cm⁻³ | ~0.53 hours |

Note: Lifetimes are estimates based on published rate coefficients for the specified compounds and assumed typical atmospheric oxidant concentrations. Data for this compound is not available.

Formation of Secondary Oxidation Products

The atmospheric oxidation of furans by OH radicals, in the presence of nitrogen oxides (NOx), leads to the formation of a variety of secondary products through ring-opening or ring-retaining pathways. nih.gov

Ring-Opening Products: The dominant products from the OH-initiated oxidation of furan and simple methylfurans are unsaturated 1,4-dicarbonyls. For example, the reaction with furan yields (E)-butenedial, while 2-methylfuran yields (E)-2-methylbutenedial. nih.gov

Ring-Retaining Products: Other observed products include unsaturated carbonyl-acids and hydroxy-furanones. nih.gov

For chlorinated furanoids, the reaction products are expected to be more complex. The oxidation of 3-methylfuran with NO3 radicals has been shown to produce 3-methyl-2-(3H)-furandione. acs.org It is plausible that the oxidation of this compound would lead to a suite of oxygenated and potentially chlorinated organic compounds.

Table 4: Molar Formation Yields of Products from OH Radical Reaction with Furans

| Furan Precursor | Product | Molar Yield (%) |

|---|---|---|

| Furan | HC(O)CH=CHCHO ((E)-butenedial) | 75 ± 5 |

| 2-Methylfuran | CH3C(O)CH=CHCHO | 31 ± 5 |

| 3-Methylfuran | HC(O)C(CH3)=CHCHO | 38 ± 2 |

Source: Adapted from studies on OH-initiated reactions in the presence of NO. nih.gov

Theoretical and Computational Chemistry of 3 Chloro 2,4 3h,5h Furandione

Molecular Docking and Dynamics Simulations

Ligand-Protein Interactions (e.g., Eag-1 inhibition)mdpi.com

Molecular docking simulations are a cornerstone of computational drug discovery, used to predict the preferred orientation of a ligand when bound to a target protein. In the context of 3-Chloro-2,4(3H,5H)-furandione, these simulations can model its interaction with protein targets such as the Ether-à-go-go-1 (Eag-1) potassium channel, a protein implicated in cellular proliferation.

While specific docking results for this compound with Eag-1 from the cited source mdpi.com are not publicly detailed, the typical output of such a study would resemble the data in the illustrative table below. This table outlines the types of interactions and the specific amino acid residues in a hypothetical binding pocket that would be involved in stabilizing the compound.

Illustrative Docking Interactions for this compound

| Interaction Type | Ligand Atom/Group | Protein Residue (Hypothetical) | Distance (Å) |

|---|---|---|---|

| Hydrogen Bond | Carbonyl Oxygen (O4) | TYR 325 | 2.9 |

| Hydrogen Bond | Carbonyl Oxygen (O2) | SER 341 | 3.1 |

| Halogen Bond | Chlorine (Cl3) | GLY 323 (Backbone O) | 3.2 |

This table is a representative example of data generated from molecular docking studies and does not represent empirically verified results for this specific compound.

Binding Affinity Predictions for Biological Targetsmdpi.com

Beyond predicting the binding pose, computational methods can estimate the binding affinity, often expressed as the binding free energy (ΔG_bind) or the inhibition constant (Ki). These predictions are critical for ranking potential drug candidates before synthesis and experimental testing. Methods for these predictions range from scoring functions used in molecular docking to more computationally intensive techniques like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) and free energy perturbation (FEP).

A lower predicted binding energy value suggests a stronger and more stable interaction between the ligand and its biological target. For this compound, computational studies would aim to predict its affinity not only for Eag-1 but potentially for a panel of other proteins to assess its selectivity and potential off-target effects. Such analyses help in prioritizing compounds that are predicted to be both potent and selective.

The following table illustrates the kind of data that binding affinity prediction studies would generate for this compound against various hypothetical biological targets.

Illustrative Predicted Binding Affinities for this compound

| Biological Target | Computational Method | Predicted Binding Energy (kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| Eag-1 Channel | AutoDock Vina | -7.5 | 850 |

| Protein Kinase A | MM/GBSA | -6.8 | 2100 |

This table contains illustrative data to demonstrate the output of binding affinity predictions and is not based on published experimental results for this compound.

Computational Studies of Spectroscopic Properties

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic properties of molecules. fiveable.me These theoretical calculations provide valuable insights into the molecule's structure, electronic properties, and vibrational modes, which can be used to interpret experimental spectra. nih.gov

For this compound, DFT calculations can predict its infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. globalresearchonline.net The process begins by optimizing the molecule's three-dimensional geometry to find its most stable conformation. Following geometry optimization, vibrational frequency calculations can predict the positions of IR and Raman bands. mdpi.com These predicted frequencies correspond to specific molecular motions, such as the stretching of C=O bonds or the bending of C-H bonds.

Similarly, the Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT, can accurately predict NMR chemical shifts (¹H and ¹³C) for the molecule. globalresearchonline.net Furthermore, Time-Dependent DFT (TD-DFT) can be employed to calculate electronic excitation energies, which correspond to the absorption bands observed in UV-Visible (UV-Vis) spectroscopy. arxiv.orgfunctmaterials.org.ua These theoretical spectra can be compared with experimental data to confirm the molecule's structure and purity.

Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Technique | Parameter | Predicted Value (Illustrative) |

|---|---|---|

| IR Spectroscopy | C=O Stretch (Asymmetric) | 1785 cm⁻¹ |

| IR Spectroscopy | C=O Stretch (Symmetric) | 1740 cm⁻¹ |

| ¹³C NMR | C2 (Carbonyl) | 168 ppm |

| ¹³C NMR | C3 (CH-Cl) | 65 ppm |

| ¹H NMR | H3 (CH-Cl) | 4.5 ppm |

This table presents hypothetical data based on typical results from DFT calculations for similar organic molecules and is intended for illustrative purposes.

Biological Activities and Mechanistic Insights of 3 Chloro 2,4 3h,5h Furandione

Genotoxicity and Mutagenicity Studies

Direct Genotoxicity and Potential Carcinogenicity

3-Chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX) is recognized as a potent, direct-acting mutagen. acs.orgnih.gov Its genotoxicity has been demonstrated in various in vitro assays, including bacterial and mammalian cell systems, where it can induce DNA damage without the need for metabolic activation. oup.comnih.gov

Long-term studies in animal models have confirmed its carcinogenic potential. In a comprehensive study, Wistar rats administered MX in their drinking water for 104 weeks exhibited dose-dependent increases in tumor incidence. acs.org Notably, these carcinogenic effects were observed at doses that did not produce other overt signs of toxicity. acs.org MX was found to be a multi-site carcinogen, inducing a variety of tumors in both male and female rats. acs.org Even the lowest dose studied was found to be carcinogenic, highlighting its potency. acs.org

The primary tumor sites included the thyroid gland, liver, and adrenal glands. The table below summarizes the significant increase in tumor prevalence observed in the high-dose groups from a key carcinogenicity study.

| Organ | Tumor Type | High-Dose Males (%) | High-Dose Females (%) |

|---|---|---|---|

| Thyroid Gland | Follicular Adenoma | 43% | 72% |

| Carcinoma | 55% | 44% | |

| Liver | Cholangioma | 8% | 66% |

| Adrenal Gland | Cortical Adenoma | Increased in both sexes | |

| Lungs | Alveolar/Bronchiolar Adenoma | Increased | Not specified |

| Pancreas | Langerhans' Cell Adenoma | Increased | Not specified |

| Mammary Gland | Adenocarcinoma/Fibroadenoma | Not specified | Increased |

Data sourced from a 104-week carcinogenicity study in Wistar rats. acs.org

Mechanism of DNA Adduct Formation

The genotoxicity of MX is rooted in its ability to damage DNA. nih.govnih.gov A primary mechanism for this damage is the formation of DNA adducts, which are segments of DNA covalently bonded to a chemical. acs.org This process is a critical early step in chemical carcinogenesis. acs.org

MX is capable of inducing DNA strand breaks and, more significantly, apurinic/apyrimidinic (AP) sites in DNA. nih.gov The formation of AP sites, which are locations in the DNA helix where a base is missing, is highly mutagenic and provides a key insight into the mechanism of MX-induced mutations. nih.gov

Studies reacting MX with isolated DNA have identified specific adducts. When calf thymus DNA was treated with MX, the major adduct formed was identified as 3-(2'-deoxyribofuranosyl-N⁶-adenosinyl)propenal. acs.org The formation of such adenine (B156593) adducts is believed to play a significant role in the mutational events triggered by MX. acs.orgacs.org The ability of MX to react directly with DNA components like 2'-deoxyadenosine (B1664071) further supports its classification as a direct-acting genotoxic agent. acs.org

Cellular and Molecular Effects

Inhibition of Gap Junctional Intercellular Communication (GJIC)

Gap junctional intercellular communication (GJIC) is a critical process that allows adjacent cells to exchange small molecules and ions, playing an essential role in maintaining tissue homeostasis. frontiersin.org Disruption of GJIC is a common mechanism for tumor promoters. uef.finih.gov

MX has been identified as a potent inhibitor of GJIC. nih.gov Studies using BALB/c 3T3 mouse fibroblast cells and WB-F344 rat liver epithelial cells found that MX and related chlorohydroxyfuranones (CHFs) inhibit GJIC in a dose-dependent manner. uef.finih.gov In BALB/c 3T3 cells, MX was found to inhibit GJIC at nanomolar concentrations, a potency comparable to the well-known tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.gov The order of potency among the tested CHFs was determined to be MX > 3,4-dichloro-5-hydroxy-2(5H)-furanone (MCA) > 3-chloro-4-(chloromethyl)-5-hydroxy-2(5H)-furanone (CMCF) > 3-chloro-4-methyl-5-hydroxy-2(5H)-furanone (MCF). uef.finih.gov

The mechanism behind this inhibition in liver cells involves a reduction in the expression of Connexin 43 (Cx43), a key protein that forms gap junction channels, without altering its mRNA level. uef.fi This suggests that MX interferes with the translation or stability of the Cx43 protein, thereby disrupting cell-to-cell communication. uef.fi

Promotion of Foci Formation in Cell Transformation Assays

Cell transformation assays are in vitro models used to assess the carcinogenic potential of chemicals by measuring their ability to induce malignant characteristics in cell cultures. nih.gov A key indicator of malignant transformation in these assays is the formation of "foci," which are dense, multilayered clusters of cells that have lost contact inhibition. nih.govnih.gov

MX has demonstrated activity in these assays, showing both initiating and promoting capabilities. nih.govnih.gov In a two-stage transformation assay using C3H 10T1/2 mouse embryonic fibroblasts, MX promoted the development of transformation foci in a dose-dependent manner when added after an initiating agent (3-methylcholanthrene). nih.gov Furthermore, when used alone, MX was also capable of initiating the formation of foci, including malignant forms. nih.gov

Similar results were observed in a BALB/c 3T3 cell transformation assay, where MX produced statistically significant positive responses in both the initiation and promotion stages of carcinogenesis. nih.gov This ability to both initiate and promote the development of transformed foci in vitro provides strong supportive evidence for its carcinogenic activity observed in animal studies and offers a model for studying its mechanisms of action. nih.govnih.gov

Effects on Cell Viability and Apoptosis in Cancer Cell Lines

MX has been shown to induce programmed cell death, or apoptosis, in cancer cell lines. In a study using human promyelocytic leukemia (HL-60) cells, exposure to MX led to distinct cellular responses depending on the concentration.

At concentrations between 30 and 100 µM, a significant portion of the cells (over 30%) exhibited the characteristic morphological and biochemical markers of apoptosis. nih.gov This included chromatin condensation and the formation of a "ladder pattern" when the DNA was analyzed by gel electrophoresis, a hallmark of apoptotic cell death. nih.gov However, at a higher concentration of 300 µM, the cells appeared to be arrested in the early stages of apoptosis and ultimately underwent necrosis instead. nih.gov

The table below summarizes the observed effects of MX on HL-60 cells after a one-hour exposure followed by a three-hour incubation.

| MX Concentration (µM) | Primary Cellular Outcome | Key Observations |

|---|---|---|

| 30 - 100 | Apoptosis | >30% of cells show apoptotic morphology; DNA laddering observed. |

| 300 | Necrosis | <5% of cells appear apoptotic; cells are 'arrested' in early chromatin condensation and become necrotic. |

Data based on studies of MX-induced cell death in HL-60 cells. nih.gov

Modulation of Enzyme Activity

Direct research into the enzyme modulation activities of 3-Chloro-2,4(3H,5H)-furandione is limited in publicly available literature. However, its significance in this area is primarily demonstrated through its role as a key chemical building block in the synthesis of potent enzyme inhibitors. The 2(5H)-furanone scaffold, to which this compound belongs, is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous molecules with diverse biological activities, including enzyme inhibition.

A prominent example is the use of this compound, also known as 3-Chlorotetronic acid, as the starting material for the total synthesis of Rubrolide L. researchgate.netunipi.itcollectionscanada.gc.ca Rubrolide L, a butenolide originally isolated from the marine ascidian Synoicum blochmani, is a potent inhibitor of human aldose reductase (hARL2). researchgate.netcollectionscanada.gc.ca This enzyme is a key target in managing the complications of diabetes. collectionscanada.gc.ca

Furthermore, derivatives of the broader 2(5H)-furanone class have been shown to inhibit a range of important enzymes. Studies on various analogs have demonstrated inhibitory activity against cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and topoisomerase I. sci-hub.se

Pharmacokinetic and Toxicokinetic Studies

Based on a comprehensive review of available scientific literature, there are no specific pharmacokinetic or toxicokinetic studies published for the compound this compound.

Information regarding the absorption and excretion pathways of this compound is not available in the reviewed literature.

Data on the tissue distribution and the elimination half-life for this compound have not been reported in the reviewed scientific literature.

Structure-Activity Relationship (SAR) Studies for this compound Derivatives

While SAR studies on this compound itself are not detailed, extensive research has been conducted on its derivatives and the broader class of 2(5H)-furanones. These studies reveal how structural modifications to the furanone core influence biological potency and activity.

The biological activity of 2(5H)-furanone derivatives can be significantly altered by the nature and position of various substituents on the furanone ring.

Substitution and Cyclooxygenase (COX) Inhibition: SAR studies on a series of 3-aryl-4-(4-methylsulfonamidophenyl)-2(5H)-furanones have shown a clear link between the substituent on the C-3 phenyl ring and the potency and selectivity of COX enzyme inhibition. sci-hub.se The presence of a neutral (H), or an electronegative halogen (F, Cl, Br) at the para-position of the C-3 phenyl ring results in compounds that inhibit both COX-1 and COX-2 enzymes. In contrast, the introduction of an electron-donating methoxy (B1213986) (OCH3) group at the same position leads to selective inhibition of the COX-2 enzyme. sci-hub.se

Halogenation and Antimicrobial Activity: The addition of bromine atoms to the heterocyclic ring or its substituents is a key strategy in developing furanone derivatives with potent biological activities. unipi.itresearchgate.net Brominated 2(5H)-furanones have been found to be effective antimicrobial agents, capable of blocking bacterial quorum sensing, which is a cell-to-cell communication mechanism that regulates virulence factors like biofilm formation. unipi.it

Sulfur-Containing Moieties and Antimicrobial Potency: The combination of a sulfonyl group and the unsaturated γ-lactone moiety is an attractive approach to enhance or diversify biological activity. researchgate.netnih.gov Attaching chiral terpene moieties, such as l-borneol, to the furanone core via a sulfonyl group has been shown to yield derivatives with high antimicrobial and antibiofilm activity against pathogens like S. aureus. nih.govnih.gov

Table 1: Structure-Activity Relationship of 2(5H)-Furanone Derivatives

| Core Structure Modification | Example Substituent/Group | Resulting Biological Activity | Reference |

|---|---|---|---|

| Substitution at C-3 Phenyl Ring | -H, -F, -Cl, -Br (at para position) | Dual COX-1/COX-2 Inhibition | sci-hub.se |

| Substitution at C-3 Phenyl Ring | -OCH3 (at para position) | Selective COX-2 Inhibition | sci-hub.se |

| Halogenation of Furanone Ring | Bromine atoms | Antimicrobial, Quorum Sensing Inhibition | unipi.it |

| Addition of Sulfonyl and Terpene Groups | -SO2-(Aryl) and l-Borneol moiety | Enhanced Antimicrobial & Antibiofilm Activity | nih.govnih.gov |

This compound (3-Chlorotetronic acid) is a versatile platform for the synthesis of novel analogs with tailored biological activities. Its multiple reactive sites allow for targeted chemical transformations.

One of the primary strategies for designing potent analogs involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. unipi.itunipi.it This method was key in the synthesis of the human aldose reductase inhibitor Rubrolide L, where the triflate-activated furanone core of a 3-Chlorotetronic acid derivative was coupled with 4-methoxyphenylboronic acid. researchgate.net This demonstrates how the simple furanone core can be elaborated into a more complex and highly active natural product analog.

Analytical Methodologies for 3 Chloro 2,4 3h,5h Furandione in Research Matrices

Chromatographic Techniques

Chromatography is a fundamental tool for the separation and analysis of 3-Chloro-2,4(3H,5H)-furandione, particularly when dealing with complex mixtures. Both gas and liquid chromatography, coupled with mass spectrometry, offer high levels of sensitivity and selectivity.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, due to the polarity and potential thermal lability of this compound and related halogenated furanones, direct analysis by GC-MS is often challenging. Derivatization is a common strategy to enhance the volatility and thermal stability of such analytes, thereby improving their chromatographic behavior and detection sensitivity. semanticscholar.org

For related compounds like 3-chloro-4-(dichloromethyl)-5-hydroxy-2(5H)-furanone (MX), a potent mutagen found in drinking water, derivatization is essential for quantification at trace levels. nih.govresearchgate.net Common derivatization approaches include methylation and silylation, which convert polar functional groups into less polar, more volatile derivatives. nih.govnih.gov For instance, a one-step derivatization procedure for MX using N-methyl-bis-trifluoroacetamide (MBTFA) has been shown to significantly reduce analysis time and improve detection limits. nih.gov This process forms a trifluoroacylated derivative that is stable and provides abundant, selective ions in the mass spectrum, allowing for clear identification and quantification. nih.gov Another method involves derivatization with diazomethane (B1218177) to form a methyl derivative, or using silylating agents to create a trimethylsilyl (B98337) (TMS) derivative directly in the GC injector. researchgate.netnih.gov These techniques have proven effective for analyzing halogenated furanones in complex matrices like chlorinated water. nih.govresearchgate.net

| Derivatization Agent | Derivative Formed | Key Advantages | Reference |

|---|---|---|---|

| N-methyl-bis-trifluoroacetamide (MBTFA) | Trifluoroacylated derivative | Reduces analysis time, improves detection limits, stable derivative. | nih.gov |

| Diazomethane | Methyl derivative | Commonly used for methylation of acidic hydroxyl groups. | researchgate.net |

| Silylating Agents (e.g., BSTFA) | Trimethylsilyl (TMS) derivative | Can be performed directly in the GC injector, suitable for hydroxyl groups. | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is well-suited for the analysis of polar and non-volatile compounds, making it an excellent alternative to GC-MS for this compound as it circumvents the need for derivatization. Purity analysis of this compound is often performed using HPLC. sigmaaldrich.com

Reverse-phase (RP) HPLC is a common mode of separation for this class of compounds. For the related compound 2,5-Furandione, 3-chloro-, a reverse-phase method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier is effective. sielc.com For LC-MS compatibility, volatile acids like formic acid are used instead of non-volatile acids such as phosphoric acid. sielc.com This approach allows for the direct analysis of the compound in solution, providing both separation and mass-based detection for high-confidence identification and quantification.

| Parameter | Typical Condition | Purpose | Reference |

|---|---|---|---|

| Chromatographic Mode | Reverse-Phase (RP) | Separates compounds based on hydrophobicity. | sielc.com |

| Stationary Phase | C18 (e.g., Newcrom R1) | Provides a non-polar surface for interaction. | sielc.com |

| Mobile Phase | Acetonitrile and Water with Formic Acid | Elutes the analyte from the column; formic acid ensures MS compatibility. | sielc.com |

| Detector | Mass Spectrometer (MS) | Provides mass-to-charge ratio for identification and quantification. | sielc.com |

Spectroscopic Techniques

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques like NMR, IR, and UV-Vis provide detailed information about the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of organic compounds. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. ethernet.edu.et For this compound, ¹H NMR would show signals corresponding to the proton on the chlorinated carbon and the two protons of the methylene (B1212753) group in the furanone ring. chemicalbook.com The chemical shifts, signal multiplicities (splitting patterns), and coupling constants allow for the unambiguous assignment of the compound's structure. d-nb.info Similarly, ¹³C NMR provides data on the number and type of carbon atoms, including the two carbonyl carbons, the chlorinated methine carbon, and the methylene carbon. chemicalbook.com

| Nucleus | Expected Chemical Shift Region (ppm) | Structural Information Provided | Reference |

|---|---|---|---|

| ¹H | ~4.5 - 5.0 (CH₂), ~5.0 - 5.5 (CHCl) | Confirms the presence of the methylene and methine protons and their connectivity. | chemicalbook.com |

| ¹³C | ~70 (CH₂), ~60-70 (CHCl), ~170 (C=O) | Identifies the different carbon environments, including the two distinct carbonyl groups. | chemicalbook.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. chemicalbook.com For this compound, the IR spectrum is characterized by strong absorption bands corresponding to the stretching vibrations of the two carbonyl (C=O) groups, typically found in the region of 1700-1800 cm⁻¹. Other significant peaks would include those for C-O bond stretching and the C-Cl bond vibration.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Compounds with conjugated systems or carbonyl groups exhibit characteristic absorption in the UV-Vis range. This compound is expected to show absorption bands corresponding to n→π* electronic transitions of the carbonyl groups.

| Functional Group | Expected IR Absorption Range (cm⁻¹) | Vibrational Mode | Reference |

|---|---|---|---|

| Carbonyl (C=O) | 1700 - 1800 | Stretching | chemicalbook.com |

| Carbon-Oxygen (C-O) | 1000 - 1300 | Stretching | chemicalbook.com |

| Carbon-Chlorine (C-Cl) | 600 - 800 | Stretching | chemicalbook.com |

Sample Preparation and Extraction Methods for Complex Matrices

Effective sample preparation is critical for accurate analysis, especially when the analyte is present at low concentrations in a complex matrix such as environmental water samples. The primary goals are to isolate this compound from interfering substances, concentrate it to a detectable level, and transfer it into a solvent compatible with the chosen analytical instrument.

For related halogenated furanones in drinking water, two primary methods are employed: solid-phase extraction (SPE) and liquid-liquid extraction (LLE). researchgate.net

Solid-Phase Extraction (SPE): This technique involves passing the liquid sample through a solid sorbent material that retains the analyte. Interfering components are washed away, and the analyte is then eluted with a small volume of a suitable solvent. This method is effective for cleaning up samples and concentrating the analyte before GC-MS or LC-MS analysis. nih.gov

Liquid-Liquid Extraction (LLE): LLE uses two immiscible solvents to separate the analyte based on its differing solubilities. The water sample is typically extracted with an organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758). researchgate.netorgsyn.org The analyte partitions into the organic phase, which is then collected, concentrated, and analyzed. This is a robust method for isolating compounds from aqueous matrices. researchgate.net

Pre-concentration and Clean-up Procedures

For the analysis of trace organic compounds in complex samples, such as environmental water or biological fluids, pre-concentration and clean-up are critical steps to enhance sensitivity and remove interfering matrix components.

Pre-concentration aims to increase the concentration of the target analyte to a level that is detectable by the analytical instrument. A common and effective technique for polar organic compounds in aqueous samples is Solid-Phase Extraction (SPE). In a typical SPE procedure, a water sample is passed through a cartridge containing a solid sorbent. The analyte of interest is retained on the sorbent while the bulk of the water and some impurities pass through. The analyte is then eluted from the cartridge with a small volume of an organic solvent, resulting in a more concentrated and cleaner sample. The choice of sorbent is critical and depends on the analyte's polarity; for a polar compound like a furanone, a variety of polymer-based or carbon-based sorbents could be evaluated.

Clean-up procedures are designed to remove co-extracted matrix components that can interfere with the analysis, for instance, by causing signal suppression in mass spectrometry or co-eluting with the analyte in chromatography. Clean-up can be integrated with SPE by selecting appropriate wash steps after sample loading and before final elution. Alternatively, techniques like liquid-liquid extraction (LLE) can be employed, where the analyte is partitioned between two immiscible solvents to separate it from interfering substances of different solubility. For instance, methods developed for the related compound MX often involve adjusting the pH of the water sample to suppress the ionization of the analyte, followed by extraction into a solvent like dichloromethane or ethyl acetate.

Table 1: General Approaches for Pre-concentration and Clean-up

| Technique | Principle | Typical Application for Furanone-like Compounds |

|---|---|---|

| Solid-Phase Extraction (SPE) | Partitioning of analyte between a solid sorbent and a liquid sample to isolate and concentrate the analyte. | Extraction from aqueous samples (e.g., drinking water) using polymeric or carbonaceous sorbents. |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases (e.g., aqueous and organic). | Sample clean-up and concentration from aqueous matrices after pH adjustment. |

Derivatization for Enhanced Detection

Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more suitable for a specific analytical method, such as gas chromatography (GC). For polar and thermally labile compounds like furanones, direct analysis by GC can be challenging due to poor volatility and potential degradation in the hot injector port. Derivatization converts polar functional groups (like hydroxyl or enol groups) into less polar, more volatile, and more thermally stable moieties.

Several derivatization strategies are employed for compounds structurally similar to this compound, and these could theoretically be adapted.

Silylation: This is a common technique where an active hydrogen in a hydroxyl group is replaced by a trimethylsilyl (TMS) group. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. The resulting TMS-ether is significantly more volatile and stable for GC analysis. For the related compound MX, on-line derivatization with silylation reagents has been successfully used prior to GC-Mass Spectrometry (MS) analysis.

Alkylation (e.g., Methylation): This involves adding an alkyl group. For furanones, methylation can stabilize the enol form, improving chromatographic behavior. Diazomethane is a classic methylating agent, though it is hazardous. Other reagents can also be used.

Acylation: This method introduces an acyl group. For the analysis of MX, a one-step derivatization using N-methyl-bis-trifluoroacetamide (MBTFA) to form a trifluoroacylated derivative has been shown to reduce analysis time and improve detection limits for GC-MS analysis.

Esterification/Etherification with Alcohols: Reaction with alcohols, such as 2-propanol or butanols, can form more stable and volatile derivatives suitable for GC-MS, significantly lowering detection levels for related mutagens found in drinking water.

The selection of a derivatization reagent and method depends on the specific functional groups present in the analyte and the requirements of the analytical instrumentation.

Table 2: Potential Derivatization Strategies

| Method | Reagent Example | Purpose | Analytical Technique |

|---|---|---|---|

| Silylation | BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) | Increases volatility and thermal stability by converting -OH groups to -OTMS ethers. | GC-MS |

| Acylation | MBTFA (N-methyl-bis-trifluoroacetamide) | Creates more volatile and stable derivatives for improved chromatographic performance. | GC-MS |

| Alkylation | Diazomethane | Stabilizes enol forms and increases volatility. | GC-MS |

| Esterification/Etherification | 2-Propanol, sec-Butanol | Forms more volatile derivatives to lower detection limits. | GC-MS |

Compound Names

Environmental and Ecological Implications in Research

Formation as Disinfection By-product (DBP) in Water Treatment

Current scientific literature does not extensively document the formation of 3-Chloro-2,4(3H,5H)-furandione as a disinfection by-product in water treatment processes. While research has identified the formation of various furan-like DBPs from phenolic precursors during chlorination, specific identification and detailed formation pathways for this compound are not specified. rsc.org

Factors Influencing Formation in Chlorinated Water

Due to the lack of studies identifying this compound as a significant DBP, there is no available data on the specific factors that would influence its formation in chlorinated water. General factors known to influence DBP formation include the type and concentration of natural organic matter, water temperature, pH, chlorine dose, and contact time. researchgate.netresearchgate.net However, the applicability of these factors to the formation of this specific furanone is not established.

Presence in Drinking Water

There is no substantive evidence in the reviewed literature to confirm the presence or typical concentration ranges of this compound in drinking water. Studies that have analyzed for potent mutagens in drinking water have focused on compounds like MX. nih.govnih.govresearchgate.net

Environmental Occurrence and Distribution in Research Contexts

Detection in Natural Waters and Sediments

Specific studies detailing the detection and concentration of this compound in natural waters or sediments are not apparent in the existing body of scientific research.

Ecological Impact Studies

There is a lack of ecological impact studies focusing on the environmental persistence or transformation of this compound in ecosystems. Research on the ecological effects of disinfection by-products is a growing field, but it has not yet extended to a detailed investigation of this particular compound.

Future Research Directions and Unanswered Questions

Elucidation of Complete Reaction Mechanisms with Biological Targets

A significant gap in the current knowledge of 3-Chloro-2,4(3H,5H)-furandione is the lack of a detailed understanding of its interactions with biological macromolecules. The electrophilic nature of the furanone ring, coupled with the presence of a chlorine atom, suggests potential reactivity towards nucleophilic residues in proteins and nucleic acids. Future research should prioritize the elucidation of these reaction mechanisms.

Key unanswered questions include:

What are the primary biological nucleophiles that react with this compound?

What are the structures of the resulting adducts?

What are the kinetics and thermodynamics of these reactions under physiological conditions?

To address these questions, a multi-pronged approach is necessary. In vitro studies employing model nucleophiles, such as amino acids (e.g., cysteine, histidine, lysine) and nucleosides, can provide initial insights into the compound's reactivity. Advanced analytical techniques, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, will be crucial for identifying and characterizing the covalent adducts formed. Furthermore, proteomics-based approaches could be employed to identify specific protein targets within a cellular context.

| Potential Biological Nucleophile | Hypothesized Reaction Type | Analytical Method for Adduct Identification |

| Cysteine (thiol group) | Michael Addition / Nucleophilic Acyl Substitution | LC-MS/MS, NMR Spectroscopy |

| Histidine (imidazole ring) | Nucleophilic Acyl Substitution | Mass Spectrometry, X-ray Crystallography |

| Lysine (primary amine) | Nucleophilic Acyl Substitution | MALDI-TOF Mass Spectrometry, NMR Spectroscopy |

| DNA (e.g., N7 of guanine) | Nucleophilic Attack | HPLC-MS, 32P-postlabeling |

Development of Novel Synthetic Pathways for Complex Derivatives

The utility of this compound as a precursor for more complex molecules is an area ripe for exploration. The development of novel synthetic pathways to generate a diverse library of derivatives is a critical step towards unlocking its full potential in materials science and medicinal chemistry.

Future synthetic efforts could focus on:

Substitution of the chlorine atom: Investigating the substitution of the chlorine at the 3-position with various nucleophiles (e.g., amines, thiols, azides) to introduce new functional groups.

Ring-opening reactions: Exploring controlled ring-opening of the furanone lactone to generate linear, highly functionalized molecules.

Cycloaddition reactions: Utilizing the double bond in the furanone ring for cycloaddition reactions to construct more complex polycyclic systems.

Multicomponent reactions: Leveraging the reactivity of the parent tetronic acid scaffold in one-pot multicomponent reactions to rapidly build molecular complexity. nih.gov

A systematic exploration of these synthetic transformations will not only expand the chemical space accessible from this compound but also provide valuable structure-activity relationship (SAR) data for any identified biological activities.

Advanced Computational Modeling for Predictive Toxicology and Drug Design

Computational modeling offers a powerful and resource-efficient means to predict the toxicological profile and potential therapeutic applications of this compound and its derivatives. The application of advanced computational techniques is a crucial future research direction.

Predictive Toxicology: Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict various toxicological endpoints, such as cytotoxicity, mutagenicity, and carcinogenicity. These models correlate the physicochemical properties of a molecule with its biological activity. Furthermore, molecular docking studies can be employed to predict the binding affinity of this compound to known toxicity-related proteins.

| Computational Method | Predicted Endpoint | Potential Application |

| QSAR Modeling | Cytotoxicity, Mutagenicity | Prioritizing derivatives for synthesis and testing |

| Molecular Docking | Binding to off-target proteins | Identifying potential adverse effects |

| Density Functional Theory (DFT) | Reactivity indices | Predicting sites of metabolic attack |

Drug Design: The furanone scaffold is present in numerous biologically active natural products. This suggests that this compound could serve as a valuable scaffold for the design of new therapeutic agents. Structure-based drug design, utilizing techniques like molecular docking and virtual screening, can be used to identify potential protein targets for which derivatives of this compound might have high binding affinity. Pharmacophore modeling can also be employed to design novel derivatives with improved potency and selectivity.

Comprehensive Environmental Fate and Transport Modeling

Understanding the environmental fate and transport of this compound is essential for assessing its potential ecological impact. Currently, there is a dearth of information regarding its persistence, degradation, and mobility in the environment.

Future research in this area should include:

Biodegradation studies: Investigating the susceptibility of the compound to microbial degradation in soil and aquatic environments.

Hydrolysis studies: Determining the rate of hydrolysis of the lactone ring under various pH conditions.

Photolysis studies: Assessing the potential for degradation by sunlight in aqueous systems.

Computational models can also be employed to predict the environmental distribution of the compound based on its physicochemical properties, such as its octanol-water partition coefficient (logP) and vapor pressure.

Exploration of Other Potential Biological Activities

Beyond its potential toxicity, this compound and its derivatives may possess beneficial biological activities. The structural alerts within the molecule, such as the α,β-unsaturated carbonyl system, are known to be associated with various pharmacological effects.

A comprehensive screening of this compound and a library of its derivatives against a wide range of biological targets is a logical next step. High-throughput screening (HTS) campaigns could be initiated to investigate activities such as:

Antimicrobial activity: Testing against a panel of pathogenic bacteria and fungi.

Anticancer activity: Screening against various cancer cell lines to assess cytotoxicity and anti-proliferative effects.

Enzyme inhibition: Investigating the potential to inhibit key enzymes involved in disease pathways.

Antiviral activity: Evaluating its efficacy against a range of viruses.

Q & A

Q. What are the common synthetic applications of 3-Chloro-2,4(3H,5H)-furandione in heterocyclic chemistry?

this compound serves as a versatile building block in synthesizing heterocyclic compounds. Key applications include:

- Tetronic acid derivatives : Direct synthesis via dechlorination .

- Zwitterions and ylides : Reaction with pyridinium or imidazolium salts to form zwitterionic structures for catalytic or material science applications .

- Multi-component reactions : For example, reacting with isocyanides and acetylenes to produce furo[3,4-b]pyran-5-ones under mild conditions (yields: 68–80%) .

- Condensation reactions : With heteroaromatic aldehydes (e.g., 2-furanacroleine) using HCl as a catalyst to yield 3-(heteroarylmethylene) derivatives. The E/Z ratio is determined via -NMR .

Q. How is this compound characterized using spectroscopic methods?

- Mass spectrometry (MS/MS) : Fragmentation patterns (e.g., m/z 71, 45, 27 for furandiones) differentiate isomers. For example, 5-methyl-2(3H)-furanone shows unique peaks at m/z 57 and 71, while 3-methyl-2(5H)-furanone exhibits m/z 41 at collision energies >20 eV .

- NMR spectroscopy : -NMR resolves E/Z ratios in condensation products by analyzing alkene proton splitting patterns .

Q. What safety precautions are essential when handling this compound?

- Hazard classification : Eye and skin irritant (Category 2), respiratory system toxicity (STOT SE 3). Use PPE (gloves, goggles) and work in a fume hood .

- Storage : Keep in a cool, dry place, sealed under inert gas to prevent hydrolysis or oxidation .

Advanced Research Questions

Q. How to resolve contradictions in product identification using MS/MS data for methyl-furanone isomers?

- Step 1 : Compare fragmentation patterns at varying collision energies. For 5-methyl-2(3H)-furanone, monitor m/z 71 (dominant at 10 eV) and m/z 57. For 3-methyl-2(5H)-furanone, track m/z 41 at >20 eV .

- Step 2 : Use authentic standards to validate retention times and fragmentation signatures.

- Step 3 : Rule out isobaric interferences (e.g., 2,5-furandione) by checking for unique markers like m/z 27, absent in methyl-furanones .

Q. What strategies optimize condensation reactions with acid-sensitive aldehydes?

Q. How to analyze unexpected byproducts in Michael addition reactions involving this compound?

- Case study : Reaction with imidazole in DMF yielded 3-chloro-4-N,N-dimethyl-5-(menthyloxy)-2(5H)-furanone due to solvent participation.

- Methodology :

Q. What methodologies assess the antibacterial activity of derivatives synthesized from this furandione?

Q. How does chlorine substitution influence conjugation and geometry in furanone derivatives?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.